

RT-qPCR protocol for measuring involucrin mRNA levels

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Application Notes and Protocols

Topic: RT-qPCR Protocol for Measuring **involucrin** mRNA Levels

Audience: Researchers, scientists, and drug development professionals.

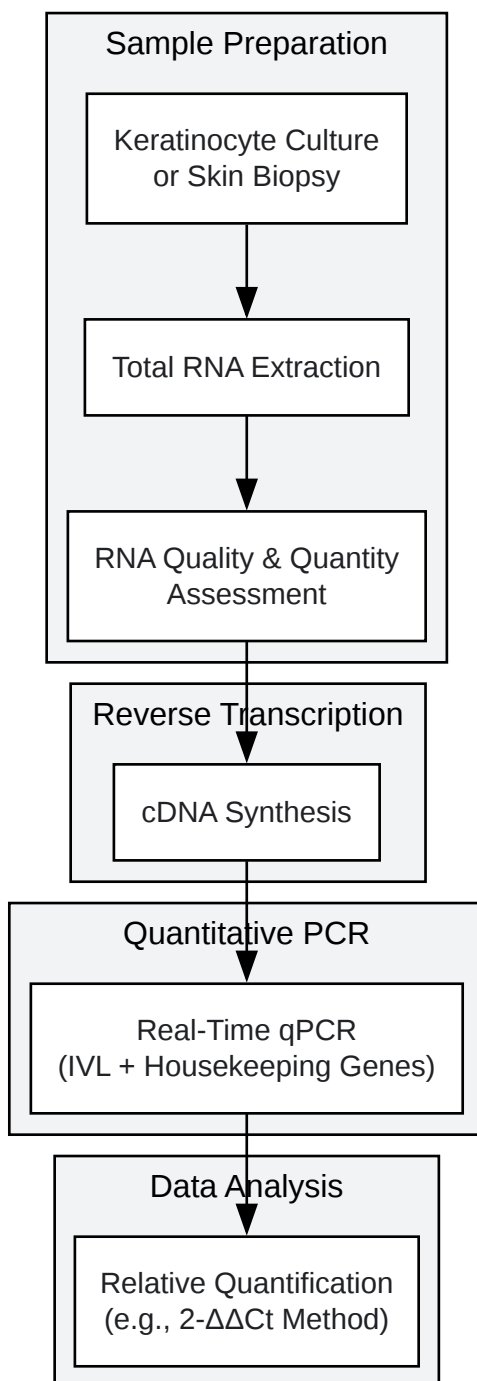
Introduction

Involucrin (IVL) is a critical protein component of the cornified envelope in terminally differentiated keratinocytes and serves as a key biomarker for epidermal differentiation.^{[1][2]} Its expression is tightly regulated during the stratification of squamous epithelia.^[1] The quantification of **involucrin** mRNA is a fundamental technique for studying keratinocyte differentiation, skin diseases, and the effects of therapeutic compounds on skin biology. This document provides a detailed protocol for the measurement of human **involucrin** mRNA levels using a two-step Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) method.

The expression of the **involucrin** gene is regulated by a complex network of signaling pathways and transcription factors. Key regulators include Activator Protein-1 (AP-1), Sp1, and C/EBP transcription factors that bind to distinct regulatory regions in the **involucrin** promoter.^[3] ^[4] Signaling molecules such as calcium and retinoic acid can also modulate **involucrin** expression, with calcium generally inducing and retinoic acid suppressing its transcription.^{[2][5]} This protocol offers a robust framework for investigating these regulatory mechanisms.

Experimental Workflow

The overall experimental process for quantifying **involucrin** mRNA levels is outlined below, from sample preparation to data analysis.

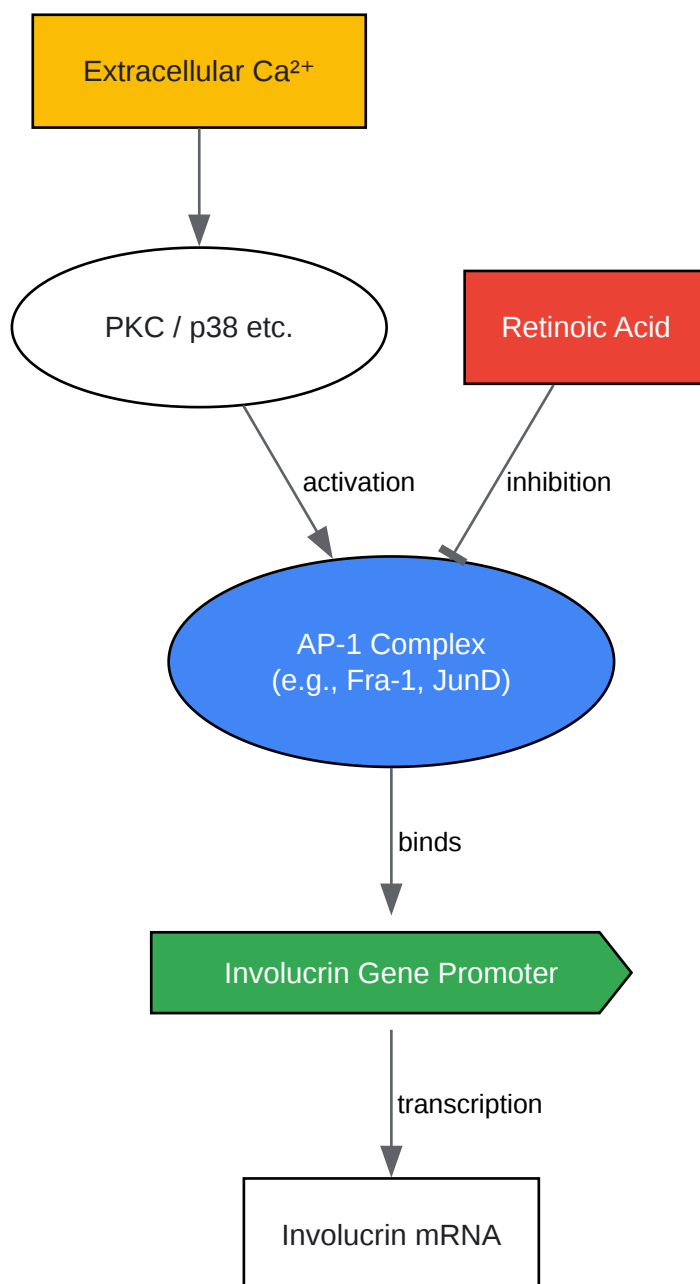


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Caption: Overall workflow for **involucrin** mRNA quantification.

Signaling Pathway Regulating Involucrin Expression

Involucrin expression is controlled by extracellular signals that converge on key transcription factors. Calcium is a well-known inducer of keratinocyte differentiation and **involucrin** expression, while factors like retinoic acid can have suppressive effects, often through interactions with the AP-1 transcriptional complex.[2][3]



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Caption: Simplified signaling pathway for **involucrin** gene regulation.

Detailed Experimental Protocol

I. Materials and Reagents

This table provides a list of necessary materials and reagents. Equivalent products from other manufacturers may be used.

Item	Example Supplier & Catalog No.	Purpose
RNA Extraction		
TRIzol™ Reagent or RNA Extraction Kit	Thermo Fisher (15596026) / Geneaid (RB300)	Lysis of cells/tissue and RNA isolation[6][7]
DNase I, RNase-free	Promega (M6101)	Removal of contaminating genomic DNA[7]
Reverse Transcription		
M-MLV Reverse Transcriptase	Promega (M1701)	cDNA synthesis from RNA template
Random Primers / Oligo(dT) Primers	Promega (C1181) / Thermo Fisher (18418012)	Priming for reverse transcription
dNTP Mix (10 mM each)	Thermo Fisher (R0192)	Building blocks for cDNA synthesis
RNase Inhibitor	Promega (N2611)	Protects RNA from degradation
qPCR		
SYBR Green qPCR Master Mix	Bio-Rad (1725121)	Real-time detection of dsDNA
Human Involucrin (IVL) qPCR Primers	OriGene (HP208665)	Target gene amplification
Housekeeping Gene Primers (e.g., YWHAZ, UBC)	Validated commercial or custom primers	Normalization of target gene expression
Nuclease-Free Water	Various	Reagent dilution and reaction setup
Equipment		
Spectrophotometer (e.g., NanoDrop)	Thermo Fisher	RNA/cDNA quantification and purity assessment

Thermal Cycler for qPCR	Bio-Rad (CFX96) / ABI (7900HT)	Amplification and real-time data collection
Microcentrifuge	Various	Pellet cells, spin tubes
Pipettes (P10, P200, P1000)	Various	Liquid handling

II. Step-by-Step Methodology

A. Total RNA Extraction High-quality, intact RNA is crucial for accurate gene expression analysis. This protocol assumes the use of cultured keratinocytes. For skin biopsies, appropriate homogenization is required.

- **Sample Collection:** Harvest cultured keratinocytes by trypsinization, wash with PBS, and pellet approximately 1-5 million cells by centrifugation.
- **Cell Lysis:** Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse cells by repetitive pipetting.
- **Phase Separation:** Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- **RNA Precipitation:** Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- **RNA Wash:** Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **RNA Solubilization:** Air-dry the pellet for 5-10 minutes. Resuspend in 20-50 µL of RNase-free water.

B. RNA Quality and Quantity Control

- **Quantification:** Measure the RNA concentration using a spectrophotometer.
- **Purity Assessment:** Check the A260/A280 ratio (should be ~1.8-2.0) and the A260/A230 ratio (should be >1.8) to assess purity.

- (Optional but Recommended) DNase Treatment: To eliminate any contaminating genomic DNA, treat up to 1 µg of RNA with DNase I according to the manufacturer's protocol.[7] This is critical as gDNA can lead to false-positive signals.

C. Reverse Transcription (cDNA Synthesis) This protocol describes a two-step RT-qPCR approach, where reverse transcription and qPCR are performed as separate reactions.

- Prepare the RT Reaction Mix: For each 20 µL reaction, combine the following components on ice. A master mix is recommended for multiple samples.

Component	Volume per Reaction	Final Concentration
Total RNA	X µL	500 ng - 1 µg
Random Primers (50 ng/µL)	1 µL	2.5 ng/µL
Oligo(dT) Primer (50 µM)	1 µL	2.5 µM
dNTP Mix (10 mM)	1 µL	0.5 mM
Nuclease-Free Water	to 13 µL	-

- Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
- Prepare RT Master Mix:

Component	Volume per Reaction
5X Reaction Buffer	4 µL
RNase Inhibitor	1 µL
M-MLV Reverse Transcriptase	2 µL

- Synthesize cDNA: Add 7 µL of the RT Master Mix to each tube from step 2. Mix gently.
- Incubation: Incubate the reactions as follows: 25°C for 10 minutes, followed by 37-42°C for 50-60 minutes.

- Inactivate Enzyme: Terminate the reaction by heating at 70-85°C for 5-10 minutes.
- Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the cDNA 1:5 or 1:10 with nuclease-free water.

D. Quantitative PCR (qPCR)

- Primer Selection: Use validated primers for human **Involucrin** (IVL) and at least two stable housekeeping genes. For studies on keratinocyte differentiation, YWHAZ and UBC have been shown to be more stable than commonly used genes like GAPDH or ACTB.

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Amplicon Size
IVL	(Sequence from validated source, e.g., OriGene HP208665)	(Sequence from validated source, e.g., OriGene HP208665)	~100-200 bp
YWHAZ	(Sequence from validated source)	(Sequence from validated source)	~100-200 bp
UBC	(Sequence from validated source)	(Sequence from validated source)	~100-200 bp

- Prepare qPCR Reactions: Prepare reactions in a total volume of 20 µL. Set up each reaction in triplicate. Include no-template controls (NTC) for each primer set to check for contamination.

Component	Volume per Reaction	Final Concentration
2X SYBR Green Master Mix	10 µL	1X
Forward Primer (10 µM)	0.5 µL	250 nM
Reverse Primer (10 µM)	0.5 µL	250 nM
Diluted cDNA Template	2-4 µL	~10-50 ng
Nuclease-Free Water	to 20 µL	-

- Run qPCR Program: Use a three-stage program. The following is an example based on commercially available primer sets.

Stage	Step	Temperature (°C)	Time	Cycles
1	Polymerase Activation	95	10 min	1
2	Amplification	95 (Denaturation)	15 sec	40
	60 (Annealing/Extension)	1 min		
3	Melt Curve Analysis	60 to 95	Increment	1

- Quality Control: After the run, check the amplification plots for sigmoidal curves, ensure the NTCs show no amplification, and verify the melt curve analysis shows a single, sharp peak for each reaction, indicating primer specificity.

IV. Data Analysis and Presentation

The 2- $\Delta\Delta C_t$ (Livak) method is a widely used approach for relative quantification of gene expression.[8][9] This method calculates the fold change in the target gene (IVL) expression relative to one or more housekeeping genes.

Step 1: Calculate ΔC_t (Normalization) For each sample, normalize the C_t value of the target gene (IVL) to the C_t value of the housekeeping gene (HKG).

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$$\Delta C_t = C_t(IVL) - C_t(HKG)$$

Step 2: Calculate $\Delta\Delta Ct$ (Relative to Control) Normalize the ΔCt of the treated/experimental sample to the ΔCt of the control/calibrator sample.

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$$\Delta\Delta Ct = \Delta Ct(\text{Treated Sample}) - \Delta Ct(\text{Control Sample})$$

Step 3: Calculate Fold Change Calculate the relative expression level (fold change).

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$$\text{Fold Change} = 2^{-\Delta\Delta Ct}$$

Data Presentation Table

Summarize the quantitative results in a structured table for clear comparison.

Sample Group	Biological Replicate	Ct (IVL)	Ct (HKG)	ΔCt	Avg. ΔCt	$\Delta\Delta Ct$	Fold Change ($2^{-\Delta\Delta Ct}$)
Control	1	24.5	21.2	3.3	3.2	0	1.0
	2	24.2	21.1	3.1			
	3	24.4	21.3	3.1			
Treated	1	22.1	21.3	0.8	0.9	-2.3	4.9
	2	22.4	21.4	1.0			
	3	22.2	21.3	0.9			

This table contains example data for illustrative purposes only.

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